An In-depth Technical Guide to 2,3-Dimethylphenyl Isocyanate
An In-depth Technical Guide to 2,3-Dimethylphenyl Isocyanate
Introduction
2,3-Dimethylphenyl isocyanate (CAS RN: 1591-99-7) is an aromatic isocyanate compound characterized by a phenyl ring substituted with an isocyanate (-N=C=O) group and two adjacent methyl groups.[1][2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate and building block in organic synthesis.[4][5] Its applications are particularly relevant in the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[6][7]
This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling protocols for 2,3-Dimethylphenyl isocyanate, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
Accurate identification and characterization are paramount for the effective use of any chemical reagent. The fundamental properties of 2,3-Dimethylphenyl isocyanate are summarized below.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1591-99-7 | [1][8] |
| Molecular Formula | C₉H₉NO | [1][8] |
| Molecular Weight | 147.17 - 147.18 g/mol | [1][2][3][8] |
| Appearance | Clear, colorless to pale yellow liquid | [9] |
| Density | 1.059 g/mL | [1][2] |
| Boiling Point | 104-105 °C (at 50 mmHg) | [1][10] |
| Refractive Index | 1.5375 - 1.5405 (at 20°C) | [1][9] |
| InChI Key | KNHJIEOCVVIBIV-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically found around 2250-2275 cm⁻¹. The spectrum for 2,3-Dimethylphenyl isocyanate aligns with this, showing a characteristic peak in this region.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns determined by their coupling. The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the highly deshielded isocyanate carbon (~120-130 ppm), along with signals for the aromatic and methyl carbons.
-
Chemical Structure and Reactivity
The chemical behavior of 2,3-Dimethylphenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group.
Molecular Structure
The structure consists of a benzene ring with an isocyanate group at position 1, and two methyl groups at positions 2 and 3.
Caption: Structure of 1-isocyanato-2,3-dimethylbenzene.
Core Reactivity
Isocyanates are electrophiles that readily react with a wide range of nucleophiles.[12] The primary site of reaction is the central carbon of the N=C=O group.
-
Reaction with Alcohols : This is a cornerstone reaction, forming a stable urethane (carbamate) linkage.[12] This reaction is moderately fast and can be catalyzed by bases like tertiary amines or organometallic compounds.[13] The exothermicity of this reaction is approximately 24 kcal/mol.[13]
-
Reaction with Amines : The reaction with primary or secondary amines is typically very rapid and results in the formation of a urea derivative.[12] Primary amines are generally more reactive towards isocyanates than primary alcohols.[14]
-
Reaction with Water : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[12] This reaction is critical to consider, as the newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. This necessitates the use of anhydrous conditions for most applications to prevent unwanted side reactions and product contamination.
The general order of reactivity of common nucleophiles with isocyanates is: Primary Amine > Primary Alcohol > Secondary Amine > Water[14]
Caption: General reactivity pathways for 2,3-Dimethylphenyl Isocyanate.
Synthesis and Manufacturing
The industrial production of aryl isocyanates, including 2,3-Dimethylphenyl isocyanate, is most commonly achieved through the phosgenation of the corresponding primary amine (2,3-dimethylaniline).[12]
General Reaction: R-NH₂ (2,3-dimethylaniline) + COCl₂ (phosgene) → R-NCO (2,3-Dimethylphenyl isocyanate) + 2 HCl[12]
This process involves hazardous materials like phosgene and requires specialized equipment and stringent safety protocols.[12] Alternative, phosgene-free laboratory methods exist, such as the Curtius rearrangement or the oxidation of isonitriles, but the phosgenation route remains dominant for large-scale synthesis.[6][15] A patented method describes using solid phosgene (triphosgene) with 2,3-dimethylaniline in a solvent like 1,2-dichloroethane to improve safety and simplify the process.[6]
Applications in Research and Drug Development
The electrophilic nature of 2,3-Dimethylphenyl isocyanate makes it a versatile reagent.
-
Pharmaceutical Synthesis : It serves as a key building block for creating molecules with urea or urethane linkages, which are common motifs in modern pharmaceuticals.[4][7] These functional groups can act as hydrogen bond donors and acceptors, influencing a molecule's binding affinity to biological targets.
-
Derivatization Reagent : In analytical chemistry, it can be used to derivatize alcohols and amines to facilitate their separation and detection, for example, by gas or liquid chromatography.
-
Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain terminator or for end-capping in polyurethane synthesis to control molecular weight and modify polymer properties.
Safety, Handling, and Storage
2,3-Dimethylphenyl isocyanate is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
Hazard Profile
-
Toxicity : Fatal if inhaled and toxic or harmful if swallowed or in contact with skin.[1][5][10][16]
-
Irritation : Causes serious eye and skin irritation.[1][5][10]
-
Sensitization : May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][17][18]
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10][17]
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[10][18]
-
Eye Protection : Use chemical safety goggles or a face shield.[10][18]
-
Respiratory Protection : In case of inadequate ventilation or for spill cleanup, use a full-face respirator with an appropriate organic vapor cartridge.[10][17][18]
-
Inert Atmosphere : Due to its reactivity with water, handle and store under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17] It should be stored separately from incompatible materials such as alcohols, amines, bases, and water. Refrigeration is often recommended for long-term storage.[17]
Experimental Protocol: Synthesis of a Urethane Derivative
This protocol provides a representative workflow for the reaction of 2,3-Dimethylphenyl isocyanate with a primary alcohol to form a carbamate (urethane). This procedure underscores the need for anhydrous conditions and careful product purification.
Caption: Experimental workflow for urethane synthesis.
Step-by-Step Methodology
-
Preparation : All glassware must be rigorously dried in an oven (120°C) overnight and allowed to cool in a desiccator or assembled and flame-dried under a high vacuum.
-
Reaction Setup : Assemble the reaction flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition :
-
Dissolve the primary alcohol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add 2,3-Dimethylphenyl isocyanate (1.05 equivalents) dropwise via a syringe over 5-10 minutes. Causality: A slight excess of the isocyanate ensures full conversion of the limiting alcohol. Slow, cooled addition helps to control the exothermic reaction.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Work-up :
-
Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure urethane.
-
Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
References
-
2,3-dimethylphenyl isocyanate - Stenutz. [Link]
-
Isocyanate - Wikipedia. [Link]
-
Chemical Properties of 2,3-Dimethylphenyl isocyanate (CAS 1591-99-7) - Cheméo. [Link]
-
Relative reactivity's of various functional groups towards isocyanates - ResearchGate. [Link]
-
SAFETY DATA SHEET - 2,3-DIMETHYLPHENYL ISOCYANATE | Georganics. [Link]
-
2,3-Dimethylphenyl isocyanate | C9H9NO | CID 137096 - PubChem. [Link]
-
The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. - Journal of the Chemical Society (Resumed). [Link]
-
1.2.1 - Isocyanate Reactions - poliuretanos. [Link]
-
Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [Link]
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Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. [Link]
-
2,3-Dimethylphenyl isocyanate - Optional[FTIR] - Spectrum - SpectraBase. [Link]
- CN101817763A - Method for preparing dimethylphenyl isocyanate - Google P
-
2,3-Dimethylphenyl isocyanate - High purity | EN - Georganics. [Link]
-
Isocyanate synthesis by substitution - Organic Chemistry Portal. [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. [Link]
-
2,6-Dimethylphenyl isocyanate - NIST WebBook. [Link]
-
Chemical Synthesis and Properties of Isocyanates. [Link]
-
2,5-Dimethylphenyl isocyanate | C9H9NO | CID 98605 - PubChem. [Link]
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